N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Oxalamide Moiety: The next step involves the introduction of the oxalamide moiety. This can be done by reacting the pyrrolidinone intermediate with oxalyl chloride in the presence of a base, followed by the addition of the appropriate amine.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-methylbenzylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or benzyl derivatives.
Scientific Research Applications
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)carboxamide
- N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)urea
Uniqueness
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide is unique due to its specific structural features, such as the presence of both the pyrrolidinone ring and the oxalamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-7-16(8-6-14)13-22-20(26)21(27)23-17-9-10-18(15(2)12-17)24-11-3-4-19(24)25/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHOIIDIFIQDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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